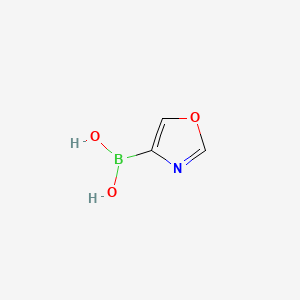

Oxazol-4-ylboronic acid

Description

Properties

IUPAC Name |

1,3-oxazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVMUAJKHQHWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Oxazol-4-ylboronic Acid for Drug Discovery and Chemical Synthesis

Introduction: The Strategic Value of Oxazol-4-ylboronic Acid

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals renowned for their diverse biological activities. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a privileged scaffold in drug design. Consequently, the development of versatile building blocks that enable the efficient incorporation and derivatization of the oxazole core is of paramount importance to researchers in drug discovery and process development.

This compound and its ester derivatives have emerged as powerful intermediates, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction is celebrated for its mild conditions, broad functional group tolerance, and reliability, making it a favored tool for constructing complex molecular architectures.[3][4][5] The ability to readily couple the oxazole ring at the C4-position with a wide range of (hetero)aryl halides opens a direct and modular route to novel chemical entities.

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound. We will dissect three core methodologies: the classical lithiation-borylation of pre-functionalized oxazoles, the robust palladium-catalyzed Miyaura borylation, and the modern, atom-economical direct C-H borylation. Each section is designed to provide not just a protocol, but a deep understanding of the reaction's principles, its practical advantages and limitations, and the critical parameters that ensure successful and reproducible synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule.

Pathway 1: Lithiation-Borylation of Pre-functionalized Oxazoles

This classical organometallic approach is a powerful and direct method for installing a boronic acid group onto the oxazole ring. It relies on the generation of a highly reactive organolithium intermediate at the C4-position, which is then trapped with a boron electrophile.

Principle and Mechanism

The process typically starts with a 4-halooxazole, most commonly 4-bromooxazole. At cryogenic temperatures (typically -78 °C), an organolithium reagent, such as n-butyllithium (n-BuLi), performs a halogen-metal exchange to generate the 4-lithiooxazole intermediate.[6] This nucleophilic species is then quenched with a trialkyl borate, like triisopropyl borate [B(Oi-Pr)₃], to form a boronate ester complex. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound. The requirement for low temperatures is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.[7]

Figure 1: General workflow for the lithiation-borylation of 4-bromooxazole.

Advantages and Limitations:

-

Advantages: This method is often high-yielding and utilizes relatively inexpensive reagents. It provides a very direct route if the corresponding 4-halooxazole is available.

-

Limitations: The primary drawback is the low functional group tolerance due to the high reactivity of the organolithium reagent. Esters, ketones, and acidic protons are generally incompatible. The reaction also requires strictly anhydrous conditions and cryogenic temperatures, which can be challenging to maintain on a large scale.

Detailed Experimental Protocol (Exemplary)

-

Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 4-bromooxazole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Step 2: Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Step 3: Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.

-

Step 4: Quench and Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is ~2. Stir vigorously for 30 minutes.

-

Step 5: Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel chromatography.

Table 1: Representative Data for Lithiation-Borylation of Heterocycles

| Starting Material | Borate Reagent | Conditions | Yield (%) | Reference |

| 2-Bromo-1,3,4-oxadiazole derivative | Trimethyl borate | n-BuLi, THF, -78°C | 84 | [6] |

| 5-Bromo-2-(1,3,4-oxadiazol-2-yl)pyridine | Triisopropyl borate | n-BuLi, Toluene/THF, -78°C | ~70-80 | [6] |

| 2-(Phenylsulfonyl)-1,3-oxazole (C5-deprotonation) | N/A (trapped with other electrophiles) | LDA, THF, -78°C | 72-91 | [8][9] |

Pathway 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a cornerstone of modern organic synthesis, offering a milder and more functional-group-tolerant alternative to traditional organometallic methods.[10] This reaction is particularly well-suited for substrates that cannot withstand the harsh conditions of lithiation.

Principle and Mechanism

This reaction involves the cross-coupling of a 4-halooxazole (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the oxazole. The resulting palladium(II) species then undergoes transmetalation with the diboron reagent, facilitated by a base (e.g., potassium acetate, KOAc). Finally, reductive elimination releases the oxazol-4-ylboronic ester and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2][10] The resulting boronic ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid if desired.

Figure 2: Catalytic cycle of the Miyaura borylation reaction.

Advantages and Limitations:

-

Advantages: The key advantage is its exceptional functional group tolerance and use of milder, non-cryogenic conditions. This makes it suitable for more complex and delicate substrates.[6][10]

-

Limitations: The cost of palladium catalysts and diboron reagents can be a consideration for large-scale synthesis. Additionally, optimizing the catalyst, ligand, and base system for a specific heterocyclic substrate can sometimes require significant screening.

Detailed Experimental Protocol (Exemplary)

-

Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq) in a reaction vessel.

-

Step 2: Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), to the vessel.

-

Step 3: Solvent and Reaction: Add a degassed solvent such as 1,4-dioxane or DMSO (~0.1-0.2 M). Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Step 4: Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude this compound pinacol ester can be purified by silica gel chromatography.

Table 2: Comparison of Conditions for Miyaura Borylation of Heterocyclic Halides

| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Pd(dppf)Cl₂ | KOAc | DMSO | 80 | 35-76 | [6] |

| PdCl₂(PPh₃)₂ | KOAc | Dioxane | 100 | 76 | [6] |

| XPhos Pd G2 | KOAc | EtOH | 80 | High | [11][12] |

| Pd(OAc)₂ / P(Cy)₃ | KOAc | Dioxane | Reflux | 79-85 | [6] |

Pathway 3: Direct Iridium-Catalyzed C-H Borylation

Representing the state-of-the-art in synthetic efficiency, direct C-H borylation bypasses the need for pre-functionalized starting materials like halo-oxazoles. This method uses a transition metal catalyst, typically iridium, to directly convert a C-H bond into a C-B bond, offering significant advantages in atom and step economy.

Principle and Mechanism

The reaction is catalyzed by an iridium(I) complex, often in conjunction with a bipyridine-based ligand. The active [Ir] catalyst reacts with a diboron reagent (e.g., B₂pin₂) to form an iridium-boryl species. This complex then activates a C-H bond of the oxazole substrate, typically through an oxidative addition or concerted metalation-deprotonation pathway. The regioselectivity is a critical aspect of this reaction; for many heteroarenes, it is primarily governed by steric factors, with the borylation occurring at the least hindered C-H position.[13] For an unsubstituted oxazole, the C4 and C5 positions are electronically similar, but steric hindrance may favor borylation at the C4 position depending on substitution at C2. Reductive elimination from the iridium intermediate furnishes the borylated oxazole and regenerates the active catalyst.

Figure 3: Simplified workflow for direct C-H borylation of an oxazole.

Advantages and Limitations:

-

Advantages: This is the most atom- and step-economical method, as it avoids the synthesis of halogenated precursors. It is highly efficient and often proceeds under mild conditions.

-

Limitations: The primary challenge is controlling regioselectivity, especially in heterocycles with multiple potential C-H activation sites. While steric control is a general rule, electronic effects can also play a role, and achieving exclusive selectivity at the C4-position may require careful substrate design or ligand tuning.[13][14] The cost of iridium catalysts is also a factor.

Detailed Experimental Protocol (Exemplary)

-

Step 1: Reaction Setup: In a glovebox, charge a vial with the oxazole substrate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), the iridium catalyst such as [Ir(COD)OMe]₂ (1-3 mol%), and the ligand, for example, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 2-6 mol%).

-

Step 2: Solvent and Reaction: Add a dry, degassed solvent like cyclohexane or THF (~0.1 M). Seal the vial tightly and heat to the desired temperature, typically between 25 °C and 80 °C, for 12-24 hours.

-

Step 3: Workup and Purification: After cooling, remove the solvent under reduced pressure. The residue can be directly purified by silica gel chromatography to isolate the this compound pinacol ester.

Table 3: Iridium Catalysts for C-H Borylation of Heteroarenes

| Catalyst Precursor | Ligand | Substrate Class | Regioselectivity | Reference |

| [Ir(COD)OMe]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | Heteroarenes | Sterically driven | [13][14] |

| [Ir(COD)Cl]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | Aromatic amides | Ortho-selective | [14] |

| Ir-C(thienyl) complex | (Anionic ligand) | Diverse aromatics | Ortho-selective | [15] |

| [Ir(COD)OMe]₂ | (Ligand-free) | Benzylamines | Ortho-selective | [14] |

Purification and Stability Considerations

Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible upon the addition of water. While this doesn't always impede their reactivity in cross-coupling reactions, it can complicate purification and characterization.

-

Purification: Crude boronic acids can often be purified by recrystallization from an appropriate solvent system (e.g., water/acetone). Silica gel chromatography is also an option, though the acidity of silica can sometimes promote decomposition or boroxine formation.

-

Stability: For long-term storage and to ensure stoichiometric accuracy in reactions, it is often advantageous to convert the boronic acid to a more stable derivative.[16]

-

Pinacol Esters: As generated in the Miyaura and C-H borylation reactions, these are generally stable, crystalline solids that are easily purified by chromatography and are resistant to boroxine formation.[10]

-

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant solids that are unreactive under many standard reaction conditions, including Suzuki-Miyaura coupling. They can be deprotected under mild basic conditions to release the free boronic acid in situ, making them excellent for multi-step synthesis.

-

Conclusion

The synthesis of this compound is achievable through several robust and reliable methods. The choice of strategy—be it the forceful precision of lithiation-borylation , the functional-group-friendly Miyaura borylation , or the elegant efficiency of direct C-H borylation —should be a deliberate decision based on the specific needs of the synthetic campaign. For early-stage discovery chemistry where speed and access to diverse starting materials are key, direct C-H borylation offers unparalleled advantages. For scaling up the synthesis of a specific target with sensitive functional groups, the Miyaura borylation is often the most dependable workhorse. By understanding the fundamental principles, operational boundaries, and causal relationships behind each protocol, researchers can confidently and effectively harness the power of this compound as a strategic building block in the pursuit of novel chemical innovation.

References

-

Wolek, B., & Kudelko, A. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(19), 6889. [Link]

-

Telescopic flow synthesis of lithiation‐borylation, followed by Suzuki... - ResearchGate. (n.d.). Retrieved from [Link]

-

He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2017). Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. Angewandte Chemie International Edition, 56(25), 7253–7256. [Link]

-

Vantourout, J. C., & Baran, P. S. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(18), 4168–4171. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

-

C−H borylation of benzoxazole, benzothiazole, and benzimidazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

-

Aggarwal, V. K. (2015). Lithiation-Borylation in Synthesis. University of Bristol. [Link]

-

1,2-Oxazol-4-ylboronic acid - ChemBK. (2024). Retrieved from [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Hoque, M. E., Hassan, M. M. M., & Chattopadhyay, B. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5022–5037. [Link]

-

Vantourout, J. C., & Baran, P. S. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. National Institutes of Health. [Link]

-

C–H borylation: a tool for molecular diversification. (2023). Organic Chemistry Frontiers. [Link]

-

Isom, A. J., et al. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 11(15), 9572–9584. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Cerra, M. B., et al. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 22(12), 2058. [Link]

-

Functional group directed C–H borylation. (2014). Chemical Society Reviews. [Link]

-

Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]

-

Synthesis of 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid (42) from... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Parrow, C. S., & Knauss, G. L. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 56(23), 3123–3126. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Miyaura borylation - ResearchGate. (n.d.). Retrieved from [Link]

-

de Souza, A. C. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(36), 10730–10740. [Link]

-

Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(46), 11719–11724. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Oxazol-4-ylboronic Acid in Modern Synthesis: A Technical Guide for Researchers

Introduction: The Emerging Prominence of Oxazole Scaffolds in Drug Discovery

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence in a multitude of natural products and synthetic pharmaceuticals underscores its significance as a bioisostere for various functional groups, contributing to enhanced metabolic stability, target binding, and pharmacokinetic properties.[1][2] Oxazole-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The strategic introduction of the oxazole moiety into complex molecules is therefore a key objective for medicinal chemists. Oxazol-4-ylboronic acid has emerged as a versatile and indispensable building block in this endeavor, primarily through its application in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, with a focus on its practical utility for researchers in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis. While experimentally determined data for this compound is not extensively published, a compilation of its key properties, largely based on predicted values from reliable chemical data sources, is presented below. Researchers should note that these values serve as a useful guide for reaction planning and purification.

| Property | Value | Source |

| CAS Number | 1332457-86-9 | [5][6][7] |

| Molecular Formula | C₃H₄BNO₃ | [5][7] |

| Molecular Weight | 112.88 g/mol | [7] |

| Appearance | Predicted to be a solid | [5] |

| Boiling Point (Predicted) | 306.4 ± 34.0 °C | [5] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 7.21 ± 0.53 | [5] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of this compound's utility lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[8][9] The reaction's tolerance of a wide range of functional groups, coupled with generally high yields and commercially available catalysts, makes it a favored method in both academic and industrial laboratories.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is provided below. The process initiates with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, where the oxazole moiety is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v)

-

Anhydrous, degassed solvents are recommended.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aryloxazole.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

-

Base: The base plays a crucial role in the transmetalation step, facilitating the formation of a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: The use of a mixed solvent system, often including water, is common in Suzuki-Miyaura reactions. The aqueous phase helps to dissolve the inorganic base and facilitate the transmetalation step.

Synthesis of this compound

The synthesis of this compound is not widely reported in detail in the literature. However, based on established methods for the synthesis of other heterocyclic boronic acids, a plausible and efficient route involves a lithiation-borylation sequence starting from a halogenated oxazole precursor, such as 4-bromooxazole.[10][11]

Proposed Synthetic Pathway

The synthesis would likely proceed via the following steps:

-

Halogen-Lithium Exchange: Treatment of 4-bromooxazole with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) would generate the corresponding 4-lithiooxazole intermediate.

-

Borylation: The highly reactive 4-lithiooxazole is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate.

-

Hydrolysis: Finally, acidic workup of the boronate ester hydrolyzes it to the desired this compound.

Caption: Proposed synthesis of this compound from 4-bromooxazole.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of the oxazole ring into drug candidates is a well-established strategy to enhance their pharmacological profiles. This compound serves as a key building block for the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors.[3][12] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

While a specific blockbuster drug directly synthesized from this compound has yet to be highlighted, the patent literature contains numerous examples of oxazole-substituted compounds as potent inhibitors of various kinases. For instance, oxazole-substituted indazoles have been investigated as PI3-kinase inhibitors.[12] The ability to readily introduce the oxazole moiety at a specific position using this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in modern organic synthesis, with a particularly significant impact on the field of medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the introduction of the oxazole scaffold into a wide range of molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of medicines. Further research into the experimental validation of its physicochemical properties and the development of more diverse applications will continue to expand its utility for the scientific community.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

-

Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. Retrieved January 15, 2026, from [Link]

-

4-OXazolyl-boronic acid. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

- Oxazole substituted indazoles as pi3-kinase inhibitors. (n.d.). Google Patents.

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. (2014). University of Illinois at Urbana-Champaign. Retrieved January 15, 2026, from [Link]

-

Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Lithiation- Borylation in Synthesis. (2015). University of Bristol. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). SlideShare. Retrieved January 15, 2026, from [Link]

-

4-OXazolyl-boronic acid. (n.d.). ChemWhat. Retrieved January 15, 2026, from [Link]

-

Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Indian Academy of Sciences. Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ias.ac.in [ias.ac.in]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HK1209102A1 - Oxazole substituted indazoles as pi3-kinase inhibitors - Google Patents [patents.google.com]

Introduction: The Ascendancy of Heterocyclic Boronic Acids in Modern Synthesis

An In-depth Technical Guide to Oxazol-4-ylboronic Acid: A Versatile Heterocyclic Building Block

This compound is a heterocyclic organoboron compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its structure, which marries the electron-rich five-membered oxazole ring with the versatile boronic acid functional group, makes it an exceptionally valuable reagent for the construction of complex molecular architectures. Organoboron compounds are renowned for their role in powerful carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] this compound extends this utility into the realm of heteroaromatic chemistry, enabling the direct incorporation of the oxazole moiety—a common scaffold in biologically active natural products and pharmaceutical agents.[2]

This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of this compound. We will delve into its fundamental properties, proven synthetic methodologies, characteristic reactivity, and best practices for its handling and characterization, underpinned by field-proven insights and authoritative references.

PART 1: Core Molecular Profile and Structural Characteristics

The utility of any chemical reagent is fundamentally dictated by its structure and physicochemical properties. This compound is a colorless to light yellow solid, a property that is consistent with many small organic boronic acids.[3] Its core structure consists of a boronic acid group [-B(OH)₂] attached to the C4 position of an oxazole ring.

Caption: Key synthetic pathways to this compound.

Protocol: Synthesis via Miyaura Borylation

This protocol describes the synthesis of the pinacol ester of this compound, a common and more stable precursor that can be easily hydrolyzed to the desired boronic acid. The Miyaura borylation is advantageous due to its mild conditions and high functional group tolerance. [1] Objective: To synthesize 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole from 4-bromoisoxazole.

Materials:

-

4-Bromoisoxazole

-

Bis(pinacolato)diboron (B₂(pin)₂) [4]* [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pinacol ester.

-

(Optional) Hydrolysis: The resulting pinacol ester can be hydrolyzed to this compound using methods such as treatment with sodium periodate or aqueous acid. [1]

PART 3: Reactivity Profile and Core Applications

The synthetic power of this compound is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the oxazole ring and various sp²-hybridized carbon atoms (from aryl, vinyl, or heteroaryl halides or triflates). [5][6] The reaction is indispensable in pharmaceutical research for synthesizing biaryl and biheteroaryl structures, which are common motifs in drug candidates. [6]The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Application: DNA-Compatible Synthesis

A noteworthy application of a related isomer, isthis compound, is in DNA-encoded library (DEL) synthesis. It participates in a tandem Suzuki-Miyaura coupling and base-promoted fragmentation to achieve a DNA-compatible cyanomethylation of heteroaryl halides. [7]This highlights the reagent's stability and utility under aqueous, biocompatible conditions, which is of paramount importance in modern drug discovery. The reaction proceeds in high yields without significant damage to the DNA tag, showcasing its potential for high-throughput synthesis of novel chemical entities. [7]

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with an aryl bromide (e.g., 4-bromotoluene).

Materials:

-

This compound

-

Aryl halide/triflate (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

-

Reaction Setup: In a flask, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the palladium catalyst (1-5 mol%).

-

Solvent and Base: Add the organic solvent, followed by the aqueous base solution.

-

Degassing: Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the pure coupled product.

PART 4: Stability, Handling, and Analytical Characterization

As a Senior Application Scientist, it is crucial to emphasize that the success of a reaction often hinges on the quality and proper handling of the reagents.

Storage and Stability

This compound is sensitive and should be handled with care. [3]* Storage: It is best stored in a freezer under an inert atmosphere (e.g., in a desiccator backfilled with argon) at temperatures of -20°C. [3][8]* Stability Concerns: Boronic acids, in general, can undergo several degradation pathways. The most common is dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible upon addition of water. Another concern is protodeboronation, where the C-B bond is cleaved by a proton source, which can be a significant issue for electron-rich or unstable heteroaryl boronic acids. [1]

Safety and Handling

The compound is listed as an irritant. [8]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. [3]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. While specific spectra are dependent on the instrument and conditions, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum should show distinct signals for the two protons on the oxazole ring (at C2 and C5) and a broad singlet for the hydroxyl protons of the boronic acid group, which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will show three signals corresponding to the carbon atoms of the oxazole ring.

-

Mass Spectrometry (MS): LC-MS analysis should show a molecular ion peak corresponding to the exact mass of the compound (113.0284 g/mol ). []* High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, ideally showing a single major peak under appropriate chromatographic conditions.

Conclusion

This compound stands out as a highly versatile and valuable reagent in the synthetic chemist's toolkit. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions provides a direct and modular route to a vast array of complex oxazole-containing molecules. This capability is particularly crucial in the field of drug discovery, where the oxazole scaffold is a privileged structure. By understanding its synthesis, reactivity, and handling requirements, researchers can fully leverage the potential of this powerful building block to accelerate the development of novel materials and therapeutics.

References

-

ChemBK. (2024, April 9). 1,2-Oxazol-4-ylboronic acid. Retrieved from [Link]

-

Sytniczuk, A., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 29(11), 2643. Available from: [Link]

-

ChemBK. (2024, April 9). Isoxazole-4-boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). Isoxazole-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Bureš, F., et al. (2014). Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. Tetrahedron Letters, 55(43), 5945-5947.

-

Wang, B. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences, 14(11), 21426-21449. Available from: [Link]

- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.

Sources

- 1. mdpi.com [mdpi.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. chembk.com [chembk.com]

- 4. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazol-4-boronic acid - Enamine [enamine.net]

- 8. chembk.com [chembk.com]

"oxazol-4-ylboronic acid CAS number 1332457-86-9"

An In-Depth Technical Guide to Oxazol-4-ylboronic Acid (CAS: 1332457-86-9): Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

This compound is a heterocyclic organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its structure, featuring a pharmacologically significant oxazole ring coupled with the versatile boronic acid functional group, makes it an invaluable reagent for the construction of complex molecules. The oxazole motif is a core component in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, and antiproliferative activities.[1]

This guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, discuss plausible synthetic strategies, and provide a detailed, field-proven protocol for its most prominent application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causal reasoning behind experimental choices, reflecting the perspective of a senior application scientist focused on achieving robust and reproducible outcomes.

Part 1: Physicochemical Properties, Stability, and Safe Handling

A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization in any synthetic protocol. This compound is a bench-stable solid, simplifying its handling compared to more labile organometallic reagents.[2] However, adherence to proper storage and handling protocols is crucial for preserving its integrity and ensuring operator safety.

Causality Behind Storage & Handling: Boronic acids have a propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon exposure to water during a reaction, storing the compound in a dry, cool environment (2-8°C) minimizes this transformation, ensuring consistent reactivity and accurate measurements.[3][4] The compound's hazard profile necessitates the use of standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye irritation.[3][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of fine particulates.[3]

Table 1: Core Physicochemical & Safety Data

| Parameter | Data | Source(s) |

| CAS Number | 1332457-86-9 | [6] |

| Molecular Formula | C₃H₄BNO₃ | [3][6] |

| Molecular Weight | 112.88 g/mol | [3][5] |

| Appearance | Colorless to light yellow solid | [4] |

| Solubility | Well soluble in polar solvents | [2] |

| Stability | Good thermal stability at room temperature | [4][7] |

| Storage | Long term at 2-8°C, sealed in a dry place | [3][4] |

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | Warning | [3][5] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |

| Precautionary Statements | P261: Avoid breathing dustP270: Do not eat, drink or smoke when usingP280: Wear protective gloves/eye protectionP301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |

Part 2: Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable insight into its reactivity and potential impurities. A common and robust strategy for preparing heteroaryl boronic acids is through a halogen-metal exchange followed by quenching with a boron electrophile.[9] This approach offers high regioselectivity, starting from a readily accessible halogenated precursor.

The logical precursor for this synthesis is 4-bromooxazole. The protocol involves a low-temperature lithiation to generate the 4-oxazolyl-lithium species, which is then trapped with triisopropyl borate. A final acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

Caption: Plausible synthesis of this compound via lithiation-borylation.

Step-by-Step Synthetic Protocol

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with 4-bromooxazole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78°C using an acetone/dry ice bath. n-Butyllithium (1.05 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above -70°C. The mixture is stirred at this temperature for 1 hour.

-

Causality: This low temperature is critical to prevent side reactions and decomposition of the sensitive organolithium intermediate.

-

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78°C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Causality: Triisopropyl borate is an excellent electrophile for trapping the nucleophilic organolithium. The bulky isopropyl groups help prevent the formation of over-alkynated borate complexes.

-

-

Hydrolysis & Isolation: The reaction is quenched by the slow addition of 2M aqueous HCl. The mixture is stirred for 1-2 hours until the boronate ester is fully hydrolyzed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

-

Causality: The acidic workup is essential to hydrolyze the boronate ester to the final boronic acid and to neutralize any remaining base.

-

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[10] This Nobel Prize-winning, palladium-catalyzed reaction forms a new carbon-carbon bond between the oxazole ring and various aryl or heteroaryl systems, making it a cornerstone of modern drug discovery for scaffold elaboration.[11][12]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The base activates the this compound, forming a more nucleophilic boronate species. This species transfers the oxazole group to the Pd(II) complex, displacing the halide. This is typically the rate-determining step.

-

Reductive Elimination: The two organic groups (aryl and oxazole) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Self-Validating Experimental Protocol: Synthesis of 4-Aryl-oxazole

This protocol describes a general, robust procedure for coupling this compound with a generic aryl bromide.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2.5 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. K₃PO₄ is an effective base for generating the active boronate species and is often favored for heteroaryl couplings.[13]

-

-

Solvent Addition & Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture. The resulting suspension must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling argon or nitrogen through the mixture for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Trustworthiness: This is the most critical step for a successful and reproducible reaction. Incomplete degassing is the most common cause of failed Suzuki couplings.

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of an inert gas.

-

Expertise: While Pd(PPh₃)₄ is a workhorse, modern Buchwald pre-catalysts (e.g., SPhos or XPhos-based) can offer higher yields and faster reaction times, especially with challenging substrates.[13]

-

-

Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.[14] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 6-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure 4-aryl-oxazole product.

References

-

1,2-Oxazol-4-ylboronic acid - ChemBK. [Link]

-

Isoxazole-4-boronic acid - ChemBK. [Link]

-

The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cas 1332457-86-9,4-OXazolyl-boronic acid | lookchem. [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. [Link]

-

Isoxazole-4-boronic acid | C3H4BNO3 - PubChem. [Link]

-

1332457-86-9 4-OXazolyl-boronic acid. [Link]

-

Suzuki coupling of oxazoles - Research Explorer - The University of Manchester. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

-

Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester - ElectronicsAndBooks. [Link]

-

Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Isoxazol-4-boronic acid - Enamine [enamine.net]

- 3. This compound,1332457-86-9-Amadis Chemical [amadischem.com]

- 4. chembk.com [chembk.com]

- 5. Isoxazole-4-boronic acid | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. chembk.com [chembk.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. nbinno.com [nbinno.com]

- 12. m.youtube.com [m.youtube.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Oxazol-4-ylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of oxazol-4-ylboronic acid, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. We will cover its fundamental physicochemical properties, including its precise molecular weight, and delve into the strategic considerations for its synthesis and purification. Furthermore, this document outlines its critical applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents. Detailed protocols for quality control, safe handling, and a discussion of its role in drug discovery workflows are provided for researchers, chemists, and drug development professionals.

Core Physicochemical Properties and Molecular Characteristics

This compound is a versatile organic compound valued for its unique combination of a pharmacologically relevant oxazole core and a synthetically tractable boronic acid moiety.[1] The oxazole ring is a key structural motif found in numerous biologically active natural products and pharmaceuticals, recognized for its role in compounds with antibiotic, anti-inflammatory, and antiproliferative activities.[2] The boronic acid group provides a powerful handle for carbon-carbon bond formation, making this reagent a cornerstone for library synthesis in drug discovery programs.[3]

The precise molecular characteristics of this compound are fundamental to its use in quantitative and stoichiometric-sensitive reactions.

| Property | Value | Source(s) |

| Molecular Weight | 112.88 g/mol | [4][5][] |

| Molecular Formula | C₃H₄BNO₃ | [4][5][7] |

| Exact Mass | 113.0284232 g/mol | [][8] |

| CAS Number | 1332457-86-9 | [1][4] |

| Appearance | Colorless to light yellow solid | [9] |

| Topological Polar Surface Area | 66.5 Ų | [][8] |

| Predicted Boiling Point | 306.4–337.4 °C | [1][9] |

| Predicted Density | 1.37 g/cm³ | [1][9] |

Molecular Structure Visualization

The structure consists of a five-membered oxazole ring substituted with a boronic acid group [-B(OH)₂] at the 4-position. This arrangement is key to its reactivity in palladium-catalyzed cross-coupling reactions.

Caption: Chemical structure of this compound.

Synthesis and Application in Cross-Coupling Reactions

The synthesis of heteroaryl boronic acids like this compound typically leverages established organometallic methodologies. While multiple routes exist, including direct C-H borylation, one of the most robust and widely applied methods for its use is the Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction is a cornerstone of modern medicinal chemistry due to its broad functional group tolerance, mild reaction conditions, and high yields.[12]

Expert Insight: The Suzuki-Miyaura Coupling Mechanism

The utility of this compound is best demonstrated through its participation in the Suzuki-Miyaura reaction to form a new C-C bond with an aryl or heteroaryl halide (or triflate). The choice of catalyst, base, and solvent is critical and is dictated by the specific substrates involved. A palladium catalyst, such as Pd(dppf)Cl₂, is often selected for its high efficiency and stability. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it facilitates the formation of a boronate species, which then transfers its organic group to the palladium center.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling this compound with a generic aryl bromide. Success is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the appearance of the desired product.

-

Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

-

Causality: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation by air. An inert atmosphere is mandatory to prevent catalyst degradation and ensure reproducibility.

-

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Causality: The solvent must solubilize both the organic and inorganic reagents. Water is often necessary to dissolve the base and facilitate the formation of the active boronate species.

-

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Workflow Visualization

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Quality Control and Analytical Characterization

The purity and structural integrity of this compound are paramount for its successful application. Reputable suppliers provide quality control data, typically including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (LC-MS).[13]

-

¹H NMR Spectroscopy: Used to confirm the molecular structure. The protons on the oxazole ring will exhibit characteristic chemical shifts. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet, which can exchange with D₂O.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both the purity of the compound (via the LC chromatogram) and its molecular weight (via the mass spectrum), ensuring the correct material is being used.

-

HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity, which should typically be >95% for use in sensitive synthetic applications.[13]

Role in Drug Discovery

Heterocyclic boronic acids are invaluable tools in drug discovery.[3] They serve as versatile building blocks for creating large libraries of novel compounds for high-throughput screening. The oxazole moiety itself is a privileged structure in medicinal chemistry, and by using this compound, chemists can rapidly introduce this scaffold into potential drug candidates.[2][3]

This approach is central to the lead optimization phase, where analogues of a "hit" compound are synthesized to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Drug Discovery Workflow Integration

Caption: Integration of boronic acids in a drug discovery pipeline.

Safety, Handling, and Storage

While this compound is relatively stable, proper laboratory safety protocols are mandatory.[9][14] Boronic acids as a class can be irritants.

| Aspect | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. | To prevent accidental contact with eyes and skin.[15][16] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of airborne particles.[15][16] |

| Storage | Store in a tightly sealed container in a cool, dry place (refrigeration at 2-8°C is often recommended for long-term stability).[13][15] | To prevent degradation from moisture and heat. |

| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[15] | To avoid potentially vigorous or hazardous reactions. |

| First Aid | In case of eye/skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17] | To mitigate exposure and injury. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance.[17] |

Conclusion

This compound, with a molecular weight of 112.88 g/mol , is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined properties, synthetic versatility in robust reactions like the Suzuki-Miyaura coupling, and the pharmacological relevance of its oxazole core make it a high-value building block. By understanding its characteristics, adhering to rigorous protocols for its use and handling, and appreciating its strategic role in the drug discovery process, researchers can fully leverage its potential to develop the next generation of therapeutics.

References

- Sunway Pharm Ltd. This compound - CAS:1332457-86-9. Sunway Pharm Ltd.

- J&W Pharmlab. Oxazole-4-boronic acid - CAS:1332457-86-9. J&W Pharmlab.

- ChemBK. Isoxazole-4-boronic acid. ChemBK.

- Enamine. Isoxazol-4-boronic acid. Enamine.

- Sigma-Aldrich. isoxazole-4-boronic acid AldrichCPR. Sigma-Aldrich.

- ChemBK. 1,2-Oxazol-4-ylboronic acid. ChemBK.

- LookChem. Cas 1332457-86-9, 4-OXazolyl-boronic acid. LookChem.

- Amadis Chemical. This compound, 1332457-86-9. Amadis Chemical.

- BOC Sciences. isoxazole-4-boronic acid. BOC Sciences.

- Thermo Fisher Scientific. Safety Data Sheet - 4-Tolylboronic acid. Thermo Fisher Scientific.

- Thermo Fisher Scientific. Safety Data Sheet - Isoxazole-4-boronic acid pinacol ester. Thermo Fisher Scientific.

- PubChem. Isoxazole-4-boronic acid.

- MDPI.

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Angene Chemical. Safety Data Sheet - 2-(Benzofuran-6-yl)boronic acid. Angene Chemical.

- ResearchGate. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.

- ElectronicsAndBooks. Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. ElectronicsAndBooks.

- CHEMISTRY & BIOLOGY INTERFACE. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE.

- MDPI.

Sources

- 1. lookchem.com [lookchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - CAS:1332457-86-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. isoxazole-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. Isoxazole-4-boronic acid | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. mdpi.com [mdpi.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 13. This compound,1332457-86-9-Amadis Chemical [amadischem.com]

- 14. Isoxazol-4-boronic acid - Enamine [enamine.net]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.com [fishersci.com]

"oxazol-4-ylboronic acid stability and storage"

< A Technical Guide to the Stability and Storage of Oxazol-4-ylboronic Acid For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital heterocyclic building block in modern synthetic and medicinal chemistry. As a class, boronic acids are indispensable reagents for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, the utility of many boronic acids, particularly electron-deficient and heterocyclic variants like this compound, is often hampered by their inherent instability.[4][5]

This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and offers evidence-based protocols for its optimal storage and handling. Understanding these principles is critical to ensure reagent purity, achieve reproducible experimental outcomes, and accelerate drug discovery programs.

I. The Chemistry of Instability: Major Degradation Pathways

The stability of this compound is compromised by several chemical processes. The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack, while the carbon-boron bond can be labile under various conditions.[6] The principal pathways of degradation are dehydration (boroxine formation), protodeboronation, and oxidation.

Dehydration and Boroxine Formation

One of the most common and reversible degradation pathways for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine.[1][7] This process is an equilibrium reaction that can occur upon storage, particularly in the solid state or in non-aqueous solvents.[8][9][10]

Causality: The formation of boroxine is entropically driven by the release of three water molecules for every three molecules of boronic acid.[8][9][10] While this process can alter the physical properties and solubility of the material, boroxines are often competent reagents in cross-coupling reactions as they can hydrolyze back to the monomeric boronic acid in situ under the reaction conditions.[9] However, relying on this equilibrium can lead to inconsistent reaction performance.

Caption: Key degradation pathways for this compound.

Protodeboronation

Protodeboronation is an irreversible process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the parent heterocycle (oxazole) and boric acid.[11] This is a significant cause of sample degradation and yield loss in subsequent reactions.[11][12]

Causality: The mechanism and rate of protodeboronation are highly dependent on pH.[11][13] Both acid- and base-catalyzed pathways exist.[11][12] For heteroaryl boronic acids, the specific electronic properties of the heterocyclic ring are critical. Electron-deficient rings, or those with heteroatoms that can be protonated, can have complex pH-rate profiles.[13][14][15] Studies have shown that some heteroaryl boronic acids, such as 2-pyridyl and 5-thiazolyl derivatives, undergo rapid protodeboronation, especially near neutral pH.[13][15]

Oxidation

Oxidative degradation, or oxidative deboronation, is another irreversible pathway that converts the boronic acid into the corresponding hydroxylated derivative (a hydroxy-oxazole) and boric acid.[6] This reaction is often mediated by atmospheric oxygen or other oxidizing species.[1][6]

Causality: The mechanism involves the attack of a nucleophilic oxidant (like a peroxide or superoxide radical) on the empty p-orbital of the boron atom.[6][16][17] This is followed by a rearrangement where the organic group migrates from the boron to the oxygen atom, which after hydrolysis yields the hydroxylated product.[6] Some studies suggest that the mechanism of mutagenicity observed in certain boronic acids involves the generation of organic radicals through oxidation by atmospheric oxygen.[1]

II. Factors Influencing Stability

The rate and extent of degradation are dictated by several environmental and experimental factors.

| Factor | Influence on Stability | Rationale & Recommendations |

| Temperature | Higher temperatures accelerate all degradation pathways. | Store at low temperatures (-20°C for long-term, 2-8°C for short-term). Avoid repeated freeze-thaw cycles. |

| Moisture | Essential for protodeboronation and hydrolysis of boroxines. | Store in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄). Handle in a dry atmosphere (glove box or glove bag). |

| Oxygen | Promotes irreversible oxidative degradation. | Store under an inert atmosphere (Argon or Nitrogen). Purge containers before sealing. |

| Light | Can potentially catalyze radical-mediated oxidation. | Store in amber vials or protect from light. |

| pH (in solution) | Critically affects protodeboronation rates.[13] | Prepare solutions in aprotic, anhydrous solvents immediately before use. If aqueous conditions are necessary, buffer systems should be carefully chosen and stability assessed empirically. |

III. Recommended Storage and Handling Protocols

To maximize the shelf-life and ensure the purity of this compound, rigorous storage and handling procedures are essential.

Solid-State Storage

-

Long-Term (> 1 month): Store in a tightly sealed vial under an argon or nitrogen atmosphere at -20°C. Place the vial inside a secondary container with a desiccant.

-

Short-Term (< 1 month): Storage at 2-8°C under an inert atmosphere and with desiccation is acceptable.[18]

Solution-State Storage

Storing boronic acids in solution is generally not recommended due to accelerated decomposition.[4]

-

Best Practice: Prepare solutions fresh for each use in high-purity, anhydrous solvents (e.g., dioxane, THF, DMF).

-

If Storage is Unavoidable: If a stock solution must be prepared, use an anhydrous aprotic solvent, store under argon at -20°C in a sealed vial, and use within a very short timeframe. Re-evaluate purity before use if stored for more than 24 hours.

Strategic Alternatives for Unstable Boronic Acids

For applications where the instability of the boronic acid is a persistent issue, consider using more stable derivatives that release the active boronic acid in situ.

-

Pinacol Esters: Boronic esters, such as the pinacol ester of this compound, are generally more stable to chromatography and storage.[3][19] However, they can still be susceptible to hydrolysis.[19]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and can be stored on the benchtop under air.[3][4][5] The boronic acid can be released under mild aqueous basic conditions, providing a "slow-release" profile that is beneficial in cross-coupling reactions.[4][5]

IV. Experimental Workflow: Purity and Stability Assessment

Regularly assessing the purity of this compound, especially before use in a critical reaction step, is a self-validating practice that ensures reproducibility.

Caption: Workflow for handling and quality control of this compound.

Protocol 1: Purity Assessment by NMR Spectroscopy

Objective: To determine the purity of solid this compound and identify the presence of boroxine or protodeboronation byproducts.

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the boronic acid in a suitable anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help break up the boroxine trimer.

-

Acquire a quantitative ¹H NMR spectrum. Look for the characteristic aromatic protons of the oxazole ring. The appearance of signals corresponding to unsubstituted oxazole would indicate protodeboronation.

-

Acquire an ¹¹B NMR spectrum. The monomeric boronic acid will typically show a broad signal around 28-34 ppm. The corresponding boroxine will appear slightly downfield, often around 30-35 ppm. The presence of two distinct signals or a very broad, ill-defined signal can indicate a mixture.

Protocol 2: Stability Assessment by LC-MS

Objective: To monitor the degradation of this compound over time in a specific solvent or condition.

Methodology:

-

Prepare a stock solution of the boronic acid at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

-